molecular formula C112H178N36O27 B1176090 5-(Heptafluoropropyl)uridine CAS No. 144862-38-4

5-(Heptafluoropropyl)uridine

Cat. No.: B1176090
CAS No.: 144862-38-4
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Heptafluoropropyl)uridine is a specialized uridine analog offered for research applications. As a novel chemical entity, its specific biological activity and full research potential are yet to be fully characterized. It is of significant interest in medicinal chemistry and drug discovery for the development of nucleoside-based therapeutics. Researchers are exploring its potential use as a probe for studying RNA function and metabolism, or as a building block in the synthesis of modified oligonucleotides. This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools designed for laboratory research investigations and are not intended for use in diagnostic procedures or for any human or animal clinical use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144862-38-4

Molecular Formula

C112H178N36O27

Synonyms

Uridine, 5-heptafluoropropyl-

Origin of Product

United States

Biochemical Mechanisms of Action of 5 Heptafluoropropyl Uridine

Interactions with Nucleic Acid Synthesis Machinery

The introduction of a bulky and highly electronegative heptafluoropropyl group at the C5 position of uridine (B1682114) significantly alters its interaction with the cellular machinery responsible for nucleic acid synthesis. These alterations form the basis of its biological activity.

Incorporation into DNA and RNA

While specific studies on the incorporation of 5-(heptafluoropropyl)uridine are not extensively detailed in the provided results, the behavior of similar 5-substituted uridine analogs, such as 5-fluorouridine (B13573) (FUrd), provides a strong model for its likely actions. Analogs like FUrd are known to be incorporated into both RNA and DNA. nih.gov For instance, 5-fluorouracil (B62378) (5-FU), a related compound, is incorporated into the RNA and DNA of human tumor tissues. nih.gov The incorporation of these analogs into nucleic acids is a critical step in their mechanism of action. It is plausible that this compound, after intracellular conversion to its triphosphate form, would also be recognized by DNA and RNA polymerases and incorporated into nascent nucleic acid chains in place of the natural nucleosides, uridine and thymidine (B127349). wikipedia.org

Mechanisms of Chain Termination and Replication Inhibition

The incorporation of modified nucleosides like this compound can disrupt the normal process of DNA and RNA synthesis, potentially leading to chain termination and inhibition of replication. Antiviral nucleoside analogs often exert their effects by being incorporated by viral DNA polymerases or reverse transcriptases, which subsequently leads to the termination of the growing nucleic acid chain. nih.gov The large heptafluoropropyl group at the 5-position would likely create steric hindrance within the active site of the polymerase, interfering with the addition of the next nucleotide and thereby halting elongation. This mechanism is a common strategy for many antiviral and chemotherapeutic agents. nih.gov

Enzymatic Interactions and Substrate Specificity

The biological activity of this compound is contingent on its interaction with various enzymes involved in nucleoside metabolism. Its phosphorylation to the active triphosphate form and its subsequent interactions are key determinants of its efficacy.

Modulation of Nucleoside Kinases and Phosphorylases

For this compound to be incorporated into nucleic acids, it must first be converted to its monophosphate, diphosphate, and finally, triphosphate form. This process is catalyzed by a series of cellular kinases.

Nucleoside Kinases: Human cells possess several nucleoside kinases with distinct but sometimes overlapping specificities. ustc.edu.cn Uridine-cytidine kinases (UCK1 and UCK2) are responsible for the initial phosphorylation of uridine and cytidine (B196190), as well as several of their analogs, including 5-fluorouridine. nih.gov It is highly probable that these kinases would also recognize and phosphorylate this compound. The efficiency of this phosphorylation is a critical factor in the activation of the compound. Thymidine kinase is another key enzyme in the pyrimidine (B1678525) salvage pathway that phosphorylates thymidine and can also act on uridine and its analogs. numberanalytics.combionukleo.com

Nucleoside Phosphorylases: These enzymes catalyze the reversible cleavage of nucleosides to their corresponding base and ribose-1-phosphate. nih.govrcsb.org Uridine phosphorylase (UPase) plays a significant role in the metabolism of uridine and its analogs. drugbank.comnih.govresearchgate.net The interaction of this compound with UPase could influence its bioavailability and metabolic fate.

Enzyme FamilySpecific EnzymesRole in Metabolism of Uridine AnalogsLikely Interaction with this compound
Nucleoside Kinases Uridine-Cytidine Kinase (UCK1, UCK2), Thymidine Kinase (TK)Phosphorylate uridine and its analogs to their active triphosphate forms. ustc.edu.cnnih.govnumberanalytics.comPhosphorylation to this compound triphosphate, enabling its incorporation into nucleic acids.
Nucleoside Phosphorylases Uridine Phosphorylase (UPase)Catalyzes the cleavage of uridine and its analogs, affecting their concentration and availability. nih.govrcsb.orgdrugbank.comMay be a substrate for or inhibitor of UPase, influencing its metabolic pathway.

Impact on Other Enzymes Involved in Pyrimidine Metabolism

The pyrimidine metabolic pathway involves a complex network of enzymes responsible for the synthesis, salvage, and degradation of pyrimidine nucleotides. numberanalytics.comresearchgate.net The introduction of a modified nucleoside like this compound can have broader effects on this pathway. For example, the triphosphate form of 5-fluorouridine has been shown to have a dual inhibitory and mutagenic effect on viral RNA synthesis. jenabioscience.com Similarly, the triphosphate derivative of this compound could potentially inhibit enzymes such as thymidylate synthase, which is a key target for fluoropyrimidines like 5-fluorouracil. nih.gov

EnzymeFunction in Pyrimidine MetabolismPotential Impact of this compound
Thymidylate Synthase (TS) Catalyzes the methylation of dUMP to dTMP, a crucial step in DNA synthesis. nih.govPotential inhibition by the triphosphate form of this compound, disrupting DNA replication.
Orotate Phosphoribosyltransferase (OPRT) Involved in the de novo synthesis of pyrimidine nucleotides. numberanalytics.comMay be indirectly affected by feedback mechanisms due to the presence of the analog.
Uridine Monophosphate Synthetase (UMPS) Catalyzes the final steps of UMP biosynthesis. wikipedia.orgAlterations in the pyrimidine nucleotide pool due to the analog could influence its activity.

Molecular-Level Influence on Nucleic Acid Conformation and Stability

The incorporation of this compound into DNA or RNA would undoubtedly have significant consequences for the structure and stability of the resulting nucleic acid duplexes. The large and hydrophobic nature of the heptafluoropropyl group would likely lead to considerable steric and electronic perturbations.

Effects on DNA and RNA Duplex Stability

The introduction of modifications at the 5-position of pyrimidine nucleotides can significantly influence the stability of DNA and RNA duplexes. While research directly on this compound is limited in the provided results, the effects of similar modifications, such as the propynyl (B12738560) group, offer valuable insights. The addition of a propynyl group at the 5-position of pyrimidine nucleotides is known to be highly stabilizing for DNA:RNA hybrid duplexes. nih.govnih.gov This stabilization is considerably greater than that observed with a methyl substitution at the same position. nih.govnih.gov

The increased stability from such modifications is attributed to favorable van der Waals interactions between the substituent group and neighboring bases within the major groove. nih.gov These interactions lead to conformational rearrangements that favor a more A-like helical structure, which is inherently more stable for RNA-containing duplexes. nih.govgenelink.com The A-form helix is characterized by a C3'-endo sugar pucker, in contrast to the C2'-endo pucker found in the B-form of DNA. genelink.com

Furthermore, modifications to the sugar moiety itself, such as the introduction of 2'-fluoro groups, also contribute to duplex stability. genelink.comglenresearch.com The presence of an electronegative fluorine atom at the 2' position can increase the melting temperature (Tm) of a duplex, indicating enhanced stability. glenresearch.com This stabilization is a result of the sugar adopting a conformation that favors the more stable A-form geometry. genelink.com

Table 1: Impact of Modifications on Duplex Stability

ModificationEffect on Duplex StabilityStructural Influence
5-Propynyl Group Highly stabilizingPromotes A-like helix, favorable van der Waals interactions in the major groove. nih.gov
5-Methyl Group Modestly stabilizingLess impact on conformation compared to the propynyl group. nih.gov
2'-Fluoro Group StabilizingFavors an A-like helix through an unusual O4'-endo sugar pucker. genelink.comglenresearch.com

Conformational Analysis of the Sugar Moiety in Fluorinated Uridine Analogues

The conformation of the ribofuranose sugar ring is a critical determinant of nucleic acid structure and stability. researchgate.net The sugar can adopt various puckered conformations, which are interconverted rapidly. researchgate.net The two most common conformations are C2'-endo, typically found in B-form DNA, and C3'-endo, characteristic of A-form RNA. genelink.com

The stability of oligonucleotide duplexes is directly linked to the conformation and dynamics of the sugar moiety. researchgate.net Modifications that favor the C3'-endo pucker, characteristic of the A-form helix, generally lead to more stable duplexes, particularly in the context of RNA. genelink.com The study of various sugar-modified nucleosides allows for a systematic understanding of how stereoelectronic effects control sugar puckering and, consequently, the helical properties of oligonucleotides. researchgate.net

Table 2: Sugar Pucker Preferences and Helical Forms

Sugar PuckerPredominant Helical FormAssociated Nucleic Acid Type
C2'-endo B-formDNA genelink.com
C3'-endo A-formRNA genelink.com
O4'-endo B-type like2'-F-ANA glenresearch.com

Role in Cellular Signaling Pathways and Metabolic Modulation

Investigation of O-GlcNAc Modification Pathways

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govfrontiersin.orgumn.edu This process is crucial for regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism. nih.govumn.edu

The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is mediated by O-GlcNAcase (OGA). e-dmj.org The substrate for OGT is uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is the end product of the hexosamine biosynthetic pathway (HBP). nih.govnih.gov Therefore, the levels of O-GlcNAcylation are highly sensitive to the flux of nutrients, particularly glucose, through the HBP. nih.govumn.edu Increased glucose levels can lead to increased UDP-GlcNAc and subsequently higher levels of protein O-GlcNAcylation. nih.gov

Impact on Hexosamine Biosynthetic Pathway Intermediates

The hexosamine biosynthetic pathway (HBP) is a branch of glycolysis that utilizes glucose, glutamine, acetyl-CoA, and uridine triphosphate (UTP) to produce UDP-GlcNAc. nih.govmdpi.com This pathway is a critical sensor of cellular nutrient status. mdpi.com The rate-limiting enzyme of the HBP is glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. nih.govresearchgate.net

The end product of the HBP, UDP-GlcNAc, not only serves as the substrate for O-GlcNAcylation but also acts as a feedback inhibitor of GFAT. nih.gov This feedback mechanism helps to regulate the flux through the pathway. Alterations in the levels of HBP intermediates can have significant downstream effects on protein glycosylation and cellular signaling. nih.govfrontiersin.org For instance, disruptions in the HBP have been implicated in various diseases, including Parkinson's disease, where impaired glucose flux through the pathway leads to reduced N-glycan synthesis. nih.gov

Table 3: Key Components of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation

ComponentRoleRegulation
Glutamine:fructose-6-phosphate amidotransferase (GFAT) Rate-limiting enzyme of the HBP. nih.govresearchgate.netInhibited by the end-product UDP-GlcNAc. nih.gov
Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) End product of the HBP and substrate for OGT. nih.govnih.govLevels fluctuate with nutrient availability. umn.edu
O-GlcNAc transferase (OGT) Catalyzes the addition of O-GlcNAc to proteins. nih.gove-dmj.orgSubstrate availability (UDP-GlcNAc). nih.gov
O-GlcNAcase (OGA) Catalyzes the removal of O-GlcNAc from proteins. e-dmj.org

Structure Activity Relationship Sar Studies of 5 Heptafluoropropyl Uridine and Its Analogues

Influence of C5 Perfluoroalkyl Substitution on Biological Activityresearchgate.netnih.gov

The introduction of perfluoroalkyl groups, such as the heptafluoropropyl group, at the C5 position of uridine (B1682114) can significantly modulate its biological activity. This is primarily due to the unique electronic and steric properties of fluorine. researchgate.netnih.gov The high electronegativity of fluorine and the strength of the carbon-fluorine bond can alter the reactivity of the nucleobase and its interaction with enzymes. researchgate.netmdpi.com

Electronic Effects of Fluorine on Nucleobase Reactivitybiosynth.commdpi.commedchemexpress.comacs.org

For instance, in 5-fluorouracil (B62378) (5-FU), the fluorine atom interferes with the conversion of deoxyuridylic acid to thymidylic acid, a crucial step in DNA synthesis. researchgate.net This is a result of the stable carbon-fluorine bond that prevents the enzymatic transfer of a methyl group. mdpi.com The electronic perturbation caused by the fluorine atom is a key factor in the mechanism of action of many fluorinated nucleoside analogues. mdpi.comebi.ac.uk

Steric and Conformational Effects of the Heptafluoropropyl Groupmedchemexpress.comosti.gov

The bulky heptafluoropropyl group at the C5 position introduces significant steric hindrance. This can influence the conformation of the nucleoside and its ability to fit into the active site of an enzyme. nih.gov The size and shape of the substituent at the C5 position are critical determinants of whether a uridine analogue will act as a substrate or an inhibitor of a particular enzyme. researchgate.net

Positional Effects of Fluorination in Uridine Analogues on Biochemical Functionmdpi.commedchemexpress.comosti.govchemsrc.com

The position of fluorine substitution in uridine analogues has a dramatic impact on their biochemical function. While C5-fluorination directly affects the reactivity of the nucleobase, fluorination at the sugar moiety influences the nucleoside's conformation and metabolic stability. nih.govmdpi.com

Fluorination at the 2'-position of the ribose sugar, for example, is known to increase the stability of the glycosidic bond and can favor a specific sugar conformation (North or South), which can be critical for enzyme recognition. nih.govmdpi.com For instance, 2'-deoxy-2'-fluoro-arabinonucleosides (F-ara-nucleosides) have shown significant antiviral activity. nih.gov The stereochemistry of the fluorine atom (α or β) at the 2'-position is also a critical determinant of biological activity. nih.gov

Design Principles for Modulating Enzyme Recognition and Substrate Efficiencymedchemexpress.comacs.org

The design of fluorinated uridine analogues as specific enzyme inhibitors or substrates relies on a detailed understanding of the target enzyme's active site and catalytic mechanism. Key principles include:

Mimicking the Transition State: Fluorinated analogues can be designed to mimic the transition state of an enzymatic reaction, leading to tight binding and potent inhibition.

Exploiting Steric and Electronic Complementarity: The size, shape, and electronic properties of the fluorinated substituent can be tailored to maximize favorable interactions with amino acid residues in the enzyme's active site. d-nb.info

Altering Metabolic Fate: Fluorination can block sites of metabolic degradation, thereby increasing the bioavailability and duration of action of a drug. mdpi.comresearchgate.net For example, the strong C-F bond prevents oxidation by enzymes like cytochrome P450. mdpi.com

The table below summarizes the biological activities of some C5-substituted uridine analogues.

CompoundC5-SubstituentBiological Activity
5-Trifluoromethyl-2'-deoxyuridine-CF3Antiviral and antineoplastic agent. nih.gov
5-Pentafluoroethyl-2'-deoxyuridine-C2F5Antiviral activity. acs.org
5-(Heptafluoropropyl)-2'-deoxyuridine-C3F7Inhibits DNA synthesis. d-nb.info

Relationship between Fluorine Incorporation and Metabolic Stability in Research Modelsnih.govbiosynth.commdpi.commedchemexpress.com

A significant advantage of incorporating fluorine into nucleoside analogues is the enhanced metabolic stability. mdpi.comresearchgate.netresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. nih.govmdpi.com This increased stability prevents the rapid degradation of the compound in vivo, leading to a longer half-life and improved therapeutic potential. mdpi.comresearchgate.net

In research models, fluorinated nucleosides often exhibit increased resistance to catabolic enzymes. mdpi.com For example, fluorination at the 2'-position of the sugar moiety can protect the glycosidic bond from cleavage in acidic conditions and by phosphorylases. nih.gov This enhanced stability is a key consideration in the design of orally bioavailable nucleoside drugs. rsc.org

Applications of 5 Heptafluoropropyl Uridine in Molecular and Cellular Biology Research

Use as a Mechanistic Probe in Nucleic Acid Studies

The introduction of the C5-heptafluoropropyl group onto the uridine (B1682114) base creates a powerful probe for investigating the intricate mechanisms governing nucleic acid function. This modification allows researchers to explore enzymatic processes and structural dynamics with high precision.

Fluorinated pyrimidines are well-established tools for studying the synthesis and repair of nucleic acids. mdpi.comnih.gov Like 5-fluorouridine (B13573), 5-(Heptafluoropropyl)uridine can be metabolically converted into its triphosphate form, this compound triphosphate, which can then act as a substrate for DNA and RNA polymerases. nih.gov

Once incorporated, the bulky C5-substituent can act as a significant lesion within the nucleic acid strand. This allows researchers to:

Investigate Polymerase Activity: The larger steric profile of the heptafluoropropyl group compared to a simple fluoro group is expected to present a greater challenge to the polymerase active site. This can be used to study the fidelity and tolerance of different polymerases to bulky adducts.

Trigger and Study Repair Pathways: The presence of this unnatural base can be recognized by cellular DNA repair machinery, such as base excision repair (BER) glycosylases. Studying the recognition and excision of this modified base provides insights into the substrate specificity and efficiency of these critical repair enzymes. nih.gov While 5-fluorouracil (B62378) in DNA is a known substrate for repair enzymes, the efficiency of repair for the much larger heptafluoropropyl adduct remains a specific area of investigation.

Table 1: Comparison of Fluorinated Uridine Analogs as Probes for Synthesis/Repair

Feature5-FluorouridineThis compound (Projected)
Substituent -F-CF₂CF₂CF₃
Size SmallLarge, Bulky
Polymerase Incorporation Readily incorporatedPotentially incorporated, may cause steric hindrance and chain termination
Recognition by Repair Enzymes Efficiently recognized and excisedLikely recognized; excision efficiency may be reduced due to steric bulk
Primary Use General probe for uracil (B121893) metabolism and repairProbe for steric effects in polymerase active sites and repair enzyme recognition

The stability of the DNA and RNA double helix is determined by hydrogen bonding between base pairs and pi-stacking interactions between adjacent bases. mdpi.com Modifying a nucleobase provides a direct method to perturb and study these forces.

While a single 5-fluoro substitution has been shown to have a minimal effect on the thermodynamic stability of DNA and RNA duplexes, the heptafluoropropyl group is expected to have a much more pronounced impact. nih.gov

Electronic Effects: The strong electron-withdrawing nature of the heptafluoropropyl group alters the electron distribution of the uracil ring, which can influence the hydrogen bonding potential with its canonical partner, adenine.

Steric and Stacking Effects: The sheer size of the substituent likely disrupts the optimal geometry for base stacking, potentially leading to a significant destabilization of the duplex. nih.gov This destabilization can be quantified using techniques like UV melting temperature experiments, providing valuable data on the energetic contributions of stacking interactions.

The presence of seven fluorine atoms also makes this compound an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique can be used to monitor the local environment of the modified base, providing high-resolution information on conformational changes in nucleic acids upon binding to proteins or other molecules. nih.govnih.gov

Utility in Genomic Research Applications

The unique properties of this compound lend themselves to the development of novel tools for genomic analysis, particularly in assays requiring sensitive and background-free detection.

The most significant application in this area is the use of fluorinated nucleosides as ¹⁹F NMR probes. cfplus.cz Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a detection window with no background signal. nih.gov An assay using a this compound-labeled nucleotide would offer exceptional sensitivity due to the presence of seven fluorine atoms per label, amplifying the signal significantly compared to single-fluorine probes. nih.gov

A quantitative PCR (qPCR) assay could be designed as follows:

A primer or probe is synthesized incorporating this compound.

During PCR amplification, this labeled oligonucleotide is incorporated into the newly synthesized DNA.

The final product is analyzed using ¹⁹F NMR spectroscopy. The intensity of the ¹⁹F signal would be directly proportional to the amount of amplified product.

Table 2: Components of a Hypothetical ¹⁹F NMR-Based qPCR Assay

ComponentRole
Target DNA The sequence to be amplified and quantified.
Primers Standard forward and reverse primers.
¹⁹F-Labeled Probe An oligonucleotide containing this compound, designed to bind to the target sequence.
DNA Polymerase Enzyme to synthesize new DNA strands.
dNTPs Standard deoxynucleotide triphosphates.
Detection Method ¹⁹F NMR Spectroscopy.
Advantage Background-free signal, direct quantification without fluorescent dyes. bohrium.comresearchgate.net

The strong fluorous nature of the heptafluoropropyl group opens possibilities for use in microarray technologies. "Fluorous microarrays" have been developed that rely on the strong, noncovalent interactions between perfluoroalkyl-tagged molecules and a fluorinated glass slide surface. iastate.edu Oligonucleotides functionalized with this compound could be efficiently immobilized on such surfaces, providing a simple and robust method for creating DNA or RNA chips for various screening purposes.

In nucleic acid sequencing, the bulky nature of the modification could potentially be exploited. If incorporated by a polymerase, it might act as a chain terminator or create a unique signal shift in nanopore sequencing, although these applications remain speculative and require further research.

Research on Innate Immune System Modulation

The innate immune system has evolved to recognize foreign nucleic acids, particularly those from viruses. pnas.org Sensors such as Toll-like receptors (TLR7 and TLR8) and RIG-I detect specific patterns in RNA, such as the presence of uridine, to trigger an antiviral inflammatory response. asm.orgnih.gov

Chemical modifications to uridine can significantly alter this immune recognition. For instance, the conversion of uridine to pseudouridine (B1679824) in therapeutic mRNA is a well-known strategy to dampen the innate immune response and increase protein expression. nih.gov

Conversely, the introduction of a large, unnatural chemical moiety like a heptafluoropropyl group could have the opposite effect. The cellular machinery may recognize RNA containing this compound as "non-self" to a greater degree than unmodified RNA. This could lead to enhanced activation of RNA sensors and a more potent downstream immune response, including the production of type I interferons. researchgate.netresearchgate.net This property could be explored for developing RNA-based vaccine adjuvants, where a controlled stimulation of the innate immune system is desirable. The precise response would depend on which sensor (e.g., TLR7, TLR8, or RIG-I) recognizes the modified RNA and the downstream signaling cascade it activates. nih.govbiorxiv.orgnih.gov

Impact on Toll-like Receptor (TLR) Recognition of RNA

The innate immune system utilizes pattern recognition receptors, including Toll-like receptors (TLRs), to identify foreign nucleic acids, such as viral RNA. nih.gov Exogenous single- and double-stranded RNA can trigger potent immune responses through activation of endosomal TLRs, primarily TLR7 and TLR8. This recognition can be a significant hurdle in the development of RNA-based therapeutics, as it can lead to inflammation and degradation of the therapeutic molecule.

Chemical modification of RNA nucleosides is a key strategy to evade this immune surveillance. youtube.com Modifications at the 5-position of uridine, in particular, have been shown to significantly reduce the immunostimulatory potential of RNA. nih.govnih.gov For example, replacing uridine with 5-methoxyuridine (B57755) in in vitro transcribed (IVT) mRNA has been demonstrated to substantially decrease the secretion of pro-inflammatory cytokines by primary human macrophages. nih.govnih.gov

While direct studies on this compound are not widely reported, it is hypothesized that the large, electron-withdrawing heptafluoropropyl group at the C5 position would sterically hinder the interaction between the RNA molecule and the binding pocket of TLRs. This interference is expected to reduce or abrogate the activation of downstream inflammatory signaling pathways, thereby diminishing the innate immune recognition of RNA transcripts containing this modification.

Studies on Immunostimulatory Potential of Modified RNA Transcripts

Building on the principle of TLR evasion, the incorporation of modified nucleosides is a critical area of research for enhancing the stability and therapeutic efficacy of synthetic RNA. Unmodified IVT-mRNA is inherently immunostimulatory, but strategic modifications can transform it into a stealth delivery vehicle for proteins or antigens. researchgate.net

Studies have extensively compared various uridine analogs for their ability to suppress immune activation. mdpi.com Modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are well-known for their capacity to reduce innate immune responses while enhancing translation efficiency. youtube.comresearchgate.net The table below summarizes the observed effects of several 5-position uridine modifications on cytokine induction in human macrophage models, providing a framework for predicting the potential properties of this compound.

Uridine ModificationObserved Effect on Pro-inflammatory Cytokine Induction (e.g., TNF-α, IFN-β)Reference
Unmodified UridineHigh nih.govnih.gov
Pseudouridine (Ψ)Moderate to High (can be context-dependent) nih.gov
5-Methoxyuridine (5moU)Very Low / Negligible nih.govnih.gov
This compound Hypothesized: Very Low due to significant steric hindranceN/A

Based on these findings, it is anticipated that RNA transcripts modified with this compound would exhibit very low immunostimulatory potential. The bulky fluorinated group is expected to be highly effective at preventing TLR binding, making it a candidate for applications requiring maximal evasion of the innate immune system, such as in protein replacement therapies.

Investigating Cellular Processes and Pathways

Research on Uridine Metabolism and Transport Mechanisms

The metabolic fate of nucleoside analogs is crucial for understanding their mechanism of action and potential cytotoxicity. The metabolism of fluoropyrimidines like 5-fluorouracil (5-FU) is well-documented; they are typically converted into their active (or toxic) nucleotide forms by cellular enzymes. researchgate.net For instance, 5'-deoxy-5-fluorouridine is metabolized intracellularly to 5-FU, which is then anabolized to cytotoxic nucleotides that interfere with RNA and DNA synthesis. nih.gov This conversion is often initiated by enzymes such as uridine phosphorylase or thymidine (B127349) phosphorylase. nih.gov

The metabolism of this compound has not been specifically detailed in the literature. However, two potential pathways can be hypothesized based on related compounds:

Phosphorylation: The molecule could be a substrate for uridine kinases, leading to the formation of this compound monophosphate, diphosphate, and triphosphate. These triphosphate analogs could then potentially be incorporated into RNA by RNA polymerases.

Cleavage of the Glycosidic Bond: Like many uridine analogs, it could be a substrate for nucleoside phosphorylases, which would cleave the bond between the ribose sugar and the base. This would release 5-(Heptafluoropropyl)uracil, which would then undergo further catabolism.

The large heptafluoropropyl group may significantly influence its interaction with metabolic enzymes and cellular transporters. It could either be a poor substrate, leading to increased metabolic stability, or it could potentially inhibit these enzymes. Further research is needed to elucidate the precise metabolic fate and transport mechanisms of this compound.

Role in Understanding Phospholipid Metabolism

Uridine plays a fundamental role in cellular homeostasis, extending beyond its function as a nucleic acid precursor. It is centrally involved in glucose, amino acid, and lipid metabolism. nih.gov Specifically, uridine is converted to uridine triphosphate (UTP), which is a precursor for the synthesis of UDP-sugars essential for glycogen (B147801) synthesis and is also involved in the synthesis of cytidine (B196190) triphosphate (CTP), a key component in the Kennedy pathway for the biosynthesis of phospholipids (B1166683) like phosphatidylcholine.

While there is no direct evidence linking this compound to phospholipid metabolism, its structural similarity to uridine suggests a potential for interaction with these pathways. If the compound is metabolized to its nucleotide forms, it could theoretically influence the pools of UTP and CTP, thereby indirectly affecting phospholipid synthesis. However, it is equally plausible that the bulky fluorinated side chain would prevent its recognition by the enzymes involved in these pathways. The role of fatty acid binding proteins, such as FABP5, in regulating lipid metabolism within cells is an area of active research, and it is unknown how such modified nucleosides might impact these complex networks. nih.govmdpi.comresearchgate.net

Development of Research Tools and Probes Based on this compound Scaffold

The most significant and established application of compounds like this compound is in the development of specialized molecular probes, particularly for nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The fluorine-19 (¹⁹F) nucleus has properties that make it an excellent NMR probe:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and a nuclear spin of ½, resulting in high NMR receptivity.

No Biological Background: Fluorine is virtually absent from biological systems, meaning any ¹⁹F NMR signal comes exclusively from the introduced probe. chembiobiochem.com

Large Chemical Shift Dispersion: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, allowing for the detection of subtle conformational changes. nih.gov

The heptafluoropropyl group on this compound contains seven fluorine atoms, which can provide a strong, distinct signal in ¹⁹F NMR experiments. When this nucleoside is incorporated site-specifically into a DNA or RNA strand, it acts as a reporter. nih.govnih.gov Researchers can monitor changes in the ¹⁹F NMR spectrum to study:

Nucleic acid folding and conformational transitions. nih.gov

Binding events between the nucleic acid and other molecules, such as proteins or small-molecule drugs.

Enzyme kinetics and mechanisms. chembiobiochem.com

Furthermore, if the fluorine atoms are replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), the scaffold could be used to create probes for Positron Emission Tomography (PET) imaging. This would allow for the non-invasive, in vivo tracking of the molecule to study its biodistribution and metabolic fate, similar to approaches used for other fluorinated compounds. rsc.orgscilit.com

Probe TypeKey FeatureApplicationExample Scaffold
¹⁹F NMR ProbeHighly sensitive to local environment; no background signalStudying molecular structure, conformation, and binding events in vitro5-Fluorouracil, Trifluoromethylphenyl-pyrrolocytidine
PET Imaging AgentContains a positron-emitting isotope (e.g., ¹⁸F)In vivo tracking of biodistribution and metabolism[¹⁸F]BODIPY dyes, ¹⁸F-5-Fluorouridine
This compound Contains a -CF₂-CF₂-CF₃ group with 7 fluorine atomsPotentially a highly sensitive ¹⁹F NMR probe for studying nucleic acids; potential for conversion to an ¹⁸F PET probeN/A

The development of such dual-mode or highly sensitive probes is a significant area of chemical biology, and the this compound scaffold offers a promising platform for creating advanced tools to investigate complex biological systems. semanticscholar.org

Comparative Research and Future Directions in Fluorinated Uridine Analogue Studies

Comparison with Other C5-Substituted Pyrimidine (B1678525) Nucleosides

The C5 position of the pyrimidine ring is a common target for modification due to its influence on the conformation and recognition of the nucleoside by various enzymes. The introduction of different substituents at this position can lead to a wide range of biological activities. 5-(Heptafluoropropyl)uridine belongs to a class of compounds where the electronic and steric properties of the C5 substituent are critical determinants of their function.

A comparison with other well-studied C5-substituted pyrimidine nucleosides reveals the distinct potential of perfluoroalkylated analogues. For instance, 5-fluorouracil (B62378) (5-FU) and its nucleoside form, 5-fluorouridine (B13573), are foundational anticancer drugs that function as antimetabolites. mdpi.commostwiedzy.pl The small fluorine atom at the C5 position leads to the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis and repair. nih.gov Another prominent example is 5-(Trifluoromethyl)-2'-deoxyuridine (Trifluridine), an antiviral agent used in the treatment of eye infections caused by the herpes simplex virus. nih.gov Its mechanism involves conversion to a triphosphate form, which is then incorporated into viral DNA, causing chain termination. nih.gov

Other modifications, such as the introduction of an ethynyl (B1212043) group in 5-ethynyl-2'-deoxyuridine, have demonstrated potent activity against the herpes simplex virus. mostwiedzy.pl The heptafluoropropyl group in this compound is significantly larger and more lipophilic than a single fluorine atom or a trifluoromethyl group. This substantial modification is expected to confer unique properties, potentially influencing interactions with enzymes and transporter proteins, as well as altering the molecule's metabolic fate. Research into 5-(perfluoroalkyl)pyrimidines indicates that the length of the perfluoroalkyl chain can impact chemical reactivity and biological activity. arkat-usa.org

Compound NameC5-SubstituentPrimary Biological ActivityMechanism of Action (if known)
5-Fluorouridine-FAnticancerMetabolized to FdUMP, which inhibits thymidylate synthase. mdpi.comnih.gov
Trifluridine (5-(Trifluoromethyl)-2'-deoxyuridine)-CF3Antiviral (Anti-herpes)Incorporation into viral DNA leading to synthesis inhibition. nih.gov
5-Ethynyl-2'-deoxyuridine-C≡CHAntiviral (Anti-herpes)Inhibition of viral DNA replication. mostwiedzy.pl
Emtricitabine (a 5-Fluorocytidine derivative)-F (on a cytidine (B196190) analogue)Antiviral (Anti-HIV)Inhibits HIV reverse transcriptase. mostwiedzy.pl
This compound-CF2CF2CF3Under InvestigationUnder Investigation

Methodological Advances in the Study of Modified Nucleosides

The study of modified nucleosides, including fluorinated analogues like this compound, has been revolutionized by significant methodological advances. These technologies enable more precise detection, quantification, and characterization of these molecules in complex biological systems.

One of the most powerful tools for studying fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . This technique allows for the direct detection and quantification of all fluorinated metabolites in biological samples, such as plasma and urine, without the need for isotopic labeling, extraction, or derivatization. nih.gov This approach provides a comprehensive view of the metabolic pathway of a fluorinated drug. nih.gov

High-throughput mass spectrometry , particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), has emerged as a cornerstone for the discovery and quantification of nucleoside modifications. nih.gov This method can detect dozens of nucleoside variations in parallel from highly purified RNA samples, moving beyond the limitations of older, hypothesis-driven approaches. nih.govbiorxiv.org It offers the potential to fully map the landscape of RNA modifications, which was previously intractable. nih.gov

Furthermore, next-generation sequencing (NGS)-based technologies have been developed to map RNA modifications across the entire transcriptome. nih.gov Methods such as m⁶A-seq and MeRIP-seq use specific antibodies to enrich for modified RNA fragments, which are then sequenced to determine the locations of the modifications. nih.gov More recent antibody-independent techniques, such as DART-seq, use fusion proteins to induce detectable changes (e.g., C-to-U deamination) near modification sites, offering another layer of detection. nih.gov

In the realm of synthesis, new methodologies have streamlined the creation of modified nucleosides. Advances include the development of novel one-pot glycosylation methods that allow for the efficient and stereoselective synthesis of ribonucleosides, which is crucial for generating libraries of analogues for biological screening. uochb.cz

MethodologyPrincipleApplication in Modified Nucleoside Research
¹⁹F NMR SpectroscopyDirectly detects the fluorine nucleus, providing quantitative and structural information.Tracks the metabolism of fluorinated nucleosides in biofluids without isotopic labels. nih.gov
UHPLC-MS/MSSeparates molecules by chromatography and identifies them by mass-to-charge ratio.High-throughput discovery and absolute quantification of a wide range of nucleoside modifications in RNA. nih.gov
Antibody-Based Sequencing (e.g., MeRIP-seq)Uses antibodies to immunoprecipitate RNA fragments containing a specific modification.Transcriptome-wide mapping of the locations of specific RNA modifications. nih.gov
Enzyme-Based Sequencing (e.g., DART-seq)Uses enzymes fused to reader domains to induce detectable mutations near a modification.Antibody-independent mapping of RNA modifications. nih.gov
Advanced Organic SynthesisDevelopment of efficient, one-pot, and stereoselective reactions.Facilitates the synthesis of novel modified nucleosides for biological testing. uochb.cz

Emerging Research Avenues for this compound in Chemical Biology

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. nih.gov this compound, with its unique perfluoroalkyl tag, is well-suited for exploration in several emerging research areas.

One promising avenue is its use as a chemical probe to investigate RNA biology. The heptafluoropropyl group can serve as a unique label for ¹⁹F NMR-based studies of RNA localization, processing, and dynamics within the cell. The insights gained from studies on 5-fluorouracil (5-FU), which show that it alters RNA metabolism and the trafficking of small RNAs into extracellular vesicles (EVs), suggest that this compound could have similar, or perhaps more pronounced, effects. nih.gov EVs are involved in cell-to-cell communication, and understanding how modified nucleosides affect their cargo could open new therapeutic windows. nih.gov

Another area of interest is the development of prodrugs . Fluorinated pyrimidine nucleosides are often designed as prodrugs that are selectively activated in tumor cells. nih.gov For example, 5'-deoxy-5-fluorouridine is cleaved by uridine (B1682114) phosphorylase, which is often present at higher levels in tumors, to release the active drug 5-fluorouracil. nih.gov Future research could explore whether this compound or its derivatives can be similarly targeted, potentially with improved enzymatic substrate properties or better cellular uptake due to the lipophilic C5-substituent.

The impact of the heptafluoropropyl group on nucleic acid structure and stability is also a key research question. The molecular structure of fluorinated nucleosides can influence the conformation of the sugar ring and the glycosidic bond, which in turn affects how they are recognized by polymerases and other enzymes. nih.gov The bulky and electronegative nature of the C5-substituent in this compound could be leveraged to modulate the stability of DNA or RNA duplexes or to study protein-nucleic acid interactions where fluorine can act as a sensitive reporter group.

Interdisciplinary Research Integrating Synthesis, Biochemistry, and Molecular Biology

The continued advancement of fluorinated nucleoside analogues like this compound depends on a deeply integrated, interdisciplinary approach. The synergy between synthetic chemistry, biochemistry, and molecular biology is essential for moving from molecular design to functional understanding and potential application.

Synthetic Chemistry forms the foundation by providing the molecules themselves. Modern synthetic strategies, including convergent approaches that couple a fluorinated nucleobase with a sugar moiety, are critical for producing this compound and its derivatives. nih.gov Organic chemists continually develop more efficient fluorination reagents and reaction protocols to create novel analogues with precisely placed modifications. mdpi.comnih.gov

Biochemistry provides the tools to understand how these synthetic molecules interact with biological systems. Biochemists elucidate the mechanisms of action, identify enzyme targets (such as polymerases or kinases), and map the metabolic pathways of these compounds. nih.govresearchgate.net For this compound, biochemical studies would be crucial to determine if it is a substrate for nucleoside kinases and polymerases, how it is metabolized, and whether it inhibits key cellular enzymes.

Molecular Biology places the biochemical findings into a cellular and systemic context. Molecular biologists can investigate the effects of this compound on gene expression, DNA replication and repair, and RNA processing. nih.gov For example, based on findings with 5-FU, a key area of investigation would be to determine how incorporation of this compound into RNA affects RNA stability, translation, and its packaging into extracellular vesicles for intercellular communication. nih.gov This interdisciplinary cycle—where synthesis enables biochemical and molecular investigation, and the biological results then inform the design of new molecules—is vital for unlocking the full potential of fluorinated nucleosides in chemical biology and beyond.

Q & A

Q. Advanced

  • Viral replication assays : Measure viral load reduction via qPCR in treated vs. untreated cells.
  • Cytotoxicity profiling : Use MTT assays to determine selectivity indices (IC50/EC50).
  • Polymerase inhibition studies : Employ fluorescence-based nucleotide incorporation assays to evaluate competitive inhibition against viral polymerases .

How can conflicting spectral data (e.g., NMR vs. LC-MS) during characterization be addressed?

Advanced
Contradictions between NMR and LC-MS often stem from residual solvents or isotopic impurities.

  • Purify the compound via preparative HPLC.
  • Repeat NMR in deuterated DMSO to minimize solvent interference.
  • Use high-resolution MS (HRMS) to distinguish isotopic patterns from degradation products .

What factors influence the efficiency of incorporating this compound into RNA sequences?

Q. Advanced

  • Guide RNA design : Ensure complementary regions flanking the target site to minimize steric clashes.
  • Reaction temperature : Lower temperatures (25–37°C) may reduce aggregation of fluorinated residues.
  • Post-synthetic analysis : Use RNase digestion followed by LC-MS to confirm site-specific incorporation .

How does the heptafluoropropyl group impact RNA duplex stability compared to other uridine modifications?

Advanced
The hydrophobic heptafluoropropyl group may destabilize RNA duplexes by disrupting base stacking. Assess via:

  • Thermal denaturation (Tm) : Compare melting temperatures of modified vs. unmodified duplexes.
  • Molecular dynamics simulations : Model van der Waals interactions between fluorine atoms and adjacent bases .

What strategies mitigate exothermic reactivity during large-scale synthesis of this compound?

Q. Advanced

  • Slow addition of fluorinating agents to control reaction exotherms.
  • In-line FTIR monitoring to track intermediate formation and adjust cooling rates.
  • Microreactor systems for enhanced heat dissipation in continuous-flow synthesis .

Tables

Table 1: Key Analytical Parameters for this compound

ParameterMethodTypical ValueReference
Molecular WeightHRMS (ESI)435.2 g/mol
¹⁹F NMR Chemical ShiftDMSO-d6–75 to –80 ppm (CF3)
HPLC Retention TimeC18 Column12.3 min (gradient elution)

Table 2: Comparison of Enzymatic Incorporation Efficiency

Polymerasekcat (min⁻¹)KM (μM)Reference
T7 Wildtype0.15220
T7 Mutant0.35180
SP60.08300

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.